3-(3-methylthiophen-2-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one
Description
Properties
IUPAC Name |
3-(3-methylthiophen-2-yl)-1-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4OS/c1-12-6-9-23-16(12)4-5-17(22)21-13-2-3-14(21)11-15(10-13)20-8-7-18-19-20/h6-9,13-15H,2-5,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBJOSSHMETUGFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CCC(=O)N2C3CCC2CC(C3)N4C=CN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-methylthiophen-2-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial, anti-inflammatory, and other pharmacological effects, supported by case studies and research findings.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure includes a triazole ring , which is known for its biological significance, and an azabicyclo framework that may contribute to its pharmacological properties.
Antibacterial Activity
Research has indicated that compounds containing triazole moieties often exhibit significant antibacterial properties. In a study assessing various derivatives, it was found that certain triazole-based compounds demonstrated enhanced antibacterial effects against Gram-positive and Gram-negative bacteria compared to standard antibiotics like Oxytetracycline .
Table 1: Antibacterial Activity of Related Compounds
| Compound | MIC (µg/mL) | MBC (µg/mL) | Bacterial Strain |
|---|---|---|---|
| 3a | 7.8 | 15.6 | Staphylococcus aureus |
| 3b | 15.6 | 31.2 | Escherichia coli |
| 3c | 3.9 | 7.8 | Pseudomonas aeruginosa |
The compound's structure suggests that the presence of the methylthiophene group may enhance its lipophilicity, facilitating better membrane penetration and subsequent antibacterial activity.
Anti-inflammatory Activity
In addition to antibacterial properties, the compound's potential anti-inflammatory effects have been explored. A related study on triazole derivatives indicated that specific compounds exhibited anti-inflammatory activity comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin .
Table 2: Anti-inflammatory Activity Comparison
| Compound | Inhibition (%) at 1/10 DL50 | Inhibition (%) at 1/5 DL50 |
|---|---|---|
| Indomethacin | 60.30 | 45.33 |
| Triazole Derivative | 49.03 | 61.20 |
This suggests that the compound may inhibit inflammatory pathways through mechanisms similar to those of traditional NSAIDs.
Case Study 1: Synthesis and Evaluation
A study synthesized various derivatives of triazoles and evaluated their biological activities through bioassays. The results showed that compounds with β-alanine moieties displayed superior antibacterial properties against tested strains . The compound was included in this evaluation due to its structural similarity to the most effective derivatives.
Case Study 2: Pharmacological Profiling
Another investigation focused on pharmacological profiling of azabicyclo compounds, revealing that those with enhanced lipophilicity exhibited better absorption and bioavailability in vivo models . This aligns with the structural characteristics of the compound under discussion.
Comparison with Similar Compounds
Structural Analogues
Key structural analogues and their differentiating features are summarized below:
Key Observations :
- Triazole Position : The target compound’s 1,2,3-triazole differs from BK63156’s 1,2,4-triazole, which may alter hydrogen-bonding capacity and metabolic stability .
- Bicyclic Core : The diazabicyclo derivative in lacks the triazole and thiophene, reducing heterocyclic complexity but offering a hydroxyl group for solubility.
Pharmacological and Physicochemical Properties
While direct pharmacological data for the target compound are unavailable, inferences can be drawn from structurally related molecules:
A. Antifungal Potential:
- The triazole moiety in the target compound is a hallmark of antifungal agents (e.g., fluconazole), which inhibit lanosterol 14α-demethylase . BK63156’s structural similarity suggests possible antifungal activity, though substitution patterns (thiophene vs. methoxyphenyl) may affect potency or spectrum .
- A fluorometric screening assay using Alamar Blue (as in ) could evaluate the target compound’s minimal inhibitory concentration (MIC) against Candida spp. or Aspergillus fumigatus.
B. Physicochemical Properties :
- Metabolic Stability : The 1,2,3-triazole may confer resistance to oxidative metabolism compared to 1,2,4-triazole, though this requires experimental validation .
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing bicyclo[3.2.1]octane derivatives with fused triazole and thiophene moieties?
- Methodological Answer : The synthesis of 8-azabicyclo[3.2.1]octane scaffolds often requires multi-step reactions, including ring-closing strategies and regioselective functionalization. For example, palladium-catalyzed reductive cyclization (as seen in nitroarene systems ) or acid-mediated annulation can be adapted. However, steric hindrance from the bicyclic structure complicates triazole introduction. Evidence from similar compounds (e.g., thiazole-substituted bicyclo[3.2.1]octanes ) suggests using click chemistry (CuAAC) for triazole incorporation, but reaction conditions (temperature, solvent) must be optimized to avoid side reactions.
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are critical. For purity, HPLC with UV detection (>95% by area ) is standard. Advanced techniques like 2D NMR (e.g., HSQC, HMBC) resolve overlapping signals in the bicyclic core. For example, the 8-azabicyclo[3.2.1]octane proton environment often shows distinct coupling patterns (e.g., axial vs. equatorial protons ).
Q. What are the stability considerations for this compound under laboratory storage conditions?
- Methodological Answer : Stability depends on substituent reactivity. The triazole ring is generally stable, but the thiophene moiety may oxidize under prolonged light exposure. Storage at –20°C in inert atmospheres (argon) is recommended. For analogs like 3-methylene-8-Boc-azabicyclo[3.2.1]octane, degradation via Boc-group cleavage occurs at >40°C .
Advanced Research Questions
Q. How can researchers address conflicting spectroscopic data (e.g., NMR shifts) for stereoisomers of this compound?
- Methodological Answer : Computational chemistry tools (DFT calculations, molecular dynamics) predict NMR shifts for different stereoisomers. For example, in related bicyclo[3.2.1]octane derivatives, axial substituents exhibit upfield shifts (~0.5–1.0 ppm) compared to equatorial . X-ray crystallography (if crystals are obtainable) provides definitive stereochemical assignments .
Q. What strategies optimize reaction yields for introducing the 3-methylthiophen-2-yl group?
- Methodological Answer : Thiophene coupling often employs Suzuki-Miyaura or Stille cross-coupling. For sterically hindered systems, microwave-assisted synthesis improves yields (e.g., 30% → 65% in thiophene-linked chromenones ). Catalytic systems like Pd(PPh₃)₄ with Cs₂CO₃ in THF/water (3:1) are effective. Monitor reaction progress via TLC with UV visualization .
Q. How can in vitro biological activity studies be designed to evaluate this compound’s pharmacological potential?
- Methodological Answer : Prioritize assays based on structural analogs. For example, 8-azabicyclo[3.2.1]octane derivatives with triazole groups show affinity for neurotransmitter receptors (e.g., dopamine, serotonin ). Use competitive binding assays (radioligand displacement) and functional assays (cAMP accumulation). Include positive controls (e.g., known receptor agonists/antagonists) and validate results across multiple cell lines .
Q. What computational methods predict the compound’s pharmacokinetic properties (e.g., logP, solubility)?
- Methodological Answer : Tools like SwissADME or MOE calculate logP (e.g., XlogP ~1.8 for thiophene-triazole hybrids ) and solubility. Molecular dynamics simulations assess membrane permeability. For bicyclic systems, the polar surface area (PSA) is critical; a PSA >90 Ų (common in triazole-containing compounds ) suggests poor blood-brain barrier penetration.
Data Contradictions and Resolution
Q. How to resolve discrepancies in reported biological activities of structural analogs?
- Methodological Answer : Variations in assay conditions (e.g., cell type, incubation time) often explain contradictions. For example, thiophene-containing bicyclo[3.2.1]octanes showed µM-range IC₅₀ in HEK293 cells but nM-range in CHO cells . Replicate experiments under standardized protocols (e.g., NIH/NCATS guidelines) and use orthogonal assays (e.g., fluorescence polarization vs. SPR).
Q. Why do synthetic yields vary widely for similar bicyclic compounds?
- Methodological Answer : Yield differences stem from steric/electronic effects of substituents. For example, 3-methylthiophene’s electron-donating groups enhance nucleophilic substitution rates compared to phenyl groups . Use design of experiments (DoE) to optimize parameters (temperature, catalyst loading) and identify critical factors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
